(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (CAS 133095-74-6) is a highly versatile, enantiopure chiral building block featuring a terminal alkene, a secondary hydroxyl group, and a pre-activated primary tosylate. As a stable, crystalline solid with a melting point of 58–60 °C, it serves as a critical precursor for generating terminal epoxides, specifically (S)-2-vinyloxirane, and for direct nucleophilic substitution workflows . Its defined (S)-stereochemistry ([α]D20 ≈ −7.7°) and pre-installed leaving group make it a highly efficient intermediate for the asymmetric synthesis of complex pharmaceuticals, natural products, and specialized fluorinated or aminated derivatives [1].
Substituting this specific tosylate with its parent compound, (S)-3-butene-1,2-diol, forces chemists to perform a selective primary tosylation, a process that typically requires toxic organotin catalysts (e.g., dibutyltin oxide) and suffers from moderate yields of approximately 74% [1]. Conversely, attempting to procure the downstream product, (S)-2-vinyloxirane, introduces severe logistical and handling challenges; the epoxide is highly volatile (boiling point 66 °C) and prone to degradation or polymerization during shipping and storage. Utilizing the pre-formed tosylate circumvents both the toxic activation step of the diol and the instability of the epoxide, providing a shelf-stable intermediate that can be converted to the epoxide in situ with 90% yield .
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a crystalline solid (mp 58–60 °C) that can be stored stably at 2–8 °C . In contrast, its direct downstream derivative, (S)-2-vinyloxirane, is a highly volatile liquid with a boiling point of 66 °C and a propensity for degradation . The tosylate can be converted to the epoxide on demand using mild base (e.g., potassium carbonate in ethylene glycol) with an isolated yield of 90% .
| Evidence Dimension | Physical stability and boiling point |
| Target Compound Data | Stable solid (mp 58–60 °C), 90% yield to epoxide |
| Comparator Or Baseline | (S)-2-Vinyloxirane (volatile liquid, bp 66 °C, unstable) |
| Quantified Difference | Eliminates volatility and degradation risks while retaining 90% synthetic efficiency |
| Conditions | Storage and subsequent base-mediated epoxidation at 20 °C |
Procuring the stable tosylate eliminates the shipping and degradation risks of the volatile epoxide while allowing safe, on-demand generation.
Starting a synthesis from the unactivated parent diol, (S)-3-butene-1,2-diol, requires selective tosylation of the primary hydroxyl group. This reaction typically necessitates the use of toxic dibutyltin oxide and yields only 74% of the desired tosylate [1]. Procuring the pre-activated (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) bypasses this step entirely, saving processing time and eliminating heavy metal waste .
| Evidence Dimension | Synthetic steps and yield |
| Target Compound Data | Pre-activated (0 additional steps for activation) |
| Comparator Or Baseline | (S)-3-butene-1,2-diol (requires 1 step, 74% yield, dibutyltin oxide) |
| Quantified Difference | +26% effective yield retention and 100% reduction in organotin usage |
| Conditions | Preparation of primary tosylate for subsequent nucleophilic displacement or cyclization |
Buying the pre-tosylated compound saves a synthetic step, improves overall process yield, and eliminates the need for toxic organotin catalysts.
The compound provides a rigid (S)-stereocenter with a defined specific rotation ([α]D20 = −7.7° to −7.8° in methanol) . Using a racemic equivalent (3-butene-1,2-diol-1-tosylate) results in a 1:1 mixture of enantiomers, which is unacceptable for the synthesis of stereospecific active pharmaceutical ingredients (APIs) . The high enantiomeric purity of the (S)-tosylate ensures that downstream reactions, such as the formation of fluoro-epoxides or chiral amino alcohols, proceed with complete stereochemical fidelity [1].
| Evidence Dimension | Enantiomeric purity and optical rotation |
| Target Compound Data | Enantiopure (S)-configuration ([α]D20 ≈ −7.8°) |
| Comparator Or Baseline | Racemic 3-butene-1,2-diol-1-tosylate (0% ee) |
| Quantified Difference | Provides >99% ee compared to 0% ee for the racemate |
| Conditions | Asymmetric synthesis of chiral downstream targets |
Essential for the synthesis of enantiopure pharmaceuticals where the specific (S)-configuration dictates the biological activity of the final product.
Due to its stability as a solid precursor, this tosylate is the ideal starting material for generating (S)-2-vinyloxirane immediately prior to use in transition-metal-catalyzed cross-coupling or ring-opening reactions, avoiding the handling of the volatile epoxide .
The pre-activated primary tosylate allows for direct conversion to complex chiral epoxides, which can then be subjected to nucleophilic fluorination (e.g., using Deoxo-Fluor) to produce stereodefined fluoro-epoxides without the need for toxic organotin intermediates [1].
The high enantiomeric purity and defined (S)-stereocenter make this compound a critical chiral pool reagent for synthesizing APIs that require a terminal alkene and a secondary hydroxyl or inverted stereocenter, ensuring strict stereochemical compliance .
Irritant